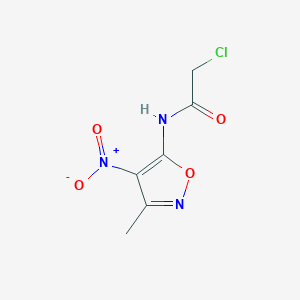
2,3,4,5,6-Pentahydroxyhexanal;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate: glucose , is a naturally occurring monosaccharide. It belongs to the class of aldehydes and has the molecular formula C₆H₁₂O₆ . Glucose plays a crucial role in various biological processes and serves as an essential energy source for living organisms.
Preparation Methods
a. Synthetic Routes: Glucose can be synthesized through several methods:
Photosynthesis: In plants, glucose is produced via photosynthesis, where carbon dioxide and water are converted into glucose using sunlight and chlorophyll.
Chemical Synthesis: In the laboratory, glucose can be synthesized from other carbohydrates or by reducing glucose derivatives.
b. Industrial Production: The industrial production of glucose involves enzymatic hydrolysis of starch (usually from corn or potatoes). The process yields glucose syrup, which contains varying amounts of glucose and other saccharides.
Chemical Reactions Analysis
Types of Reactions: Glucose undergoes various chemical reactions:
Oxidation: Glucose can be oxidized to form gluconic acid or other oxidation products.
Reduction: It can be reduced to sorbitol or other polyols.
Substitution: Glucose derivatives participate in substitution reactions.
Oxidation: Common oxidizing agents include nitric acid, bromine water, and silver oxide.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Various reagents, such as acetyl chloride or bromine, can be used.
- Oxidation: Gluconic acid
- Reduction: Sorbitol
- Substitution: Glucose derivatives (e.g., glucose pentaacetate)
Scientific Research Applications
Glucose has diverse applications:
Biochemistry: It serves as a fundamental substrate for glycolysis, a central metabolic pathway.
Medicine: Glucose is used intravenously to treat hypoglycemia and provide energy during medical emergencies.
Industry: Glucose is a key component in food, pharmaceuticals, and fermentation processes.
Mechanism of Action
Glucose’s primary mechanism of action lies in its role as an energy source. It enters glycolysis, where it is broken down to produce ATP (adenosine triphosphate), the cell’s energy currency.
Comparison with Similar Compounds
Glucose stands out due to its central role in metabolism. Similar compounds include fructose, galactose, and ribose.
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMQWBKVUQXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-10-1 |
Source


|
| Record name | α-D-Glucopyranose, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)

![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)
![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)


![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)


